N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with a suitable reagent in an aqueous alkaline medium. This is followed by further treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Scientific Research Applications
Antibacterial Agents
The compound has been synthesized and used as a potent antibacterial agent . It has shown significant antibacterial potential against B. subtilis and E. coli .
Enzyme Inhibitors
The compound has also been used as a moderate enzyme inhibitor . It has shown inhibitory activity against the lipoxygenase enzyme .
Nonlinear Optical Material
The compound has been synthesized and studied for its nonlinear optical properties . It has shown significant two-photon absorption and nonlinear refraction .
Optoelectronic Applications
The compound has been used in optoelectronic applications . It has shown potential for use in frequency generators, optical limiters, and optical switching applications .
Thermal and Dielectric Properties
The compound has been studied for its thermal and dielectric properties . These properties are crucial for its use in optoelectronic applications .
Biocatalyst in Enzymatic Catalysis
The compound has been used in the search for a biocatalyst with high enantioselectivity and activity . This is a crucial step in the practical application of enzymatic catalysis .
Mechanism of Action
Target of Action
The primary targets of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For instance, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase disrupts the metabolism of arachidonic acid, a key player in inflammatory responses .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on cholinesterase and lipoxygenase enzymes. This can lead to changes in neurotransmission and inflammatory responses, respectively .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been performed in aqueous alkaline media . .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14-11(4-3-7-16-14)15(19)17-8-10-9-20-12-5-1-2-6-13(12)21-10/h1-7,10H,8-9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKLXTGHCAQVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide |
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